molecular formula C19H19N3O5S B292582 Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate

Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate

Cat. No. B292582
M. Wt: 401.4 g/mol
InChI Key: KTQZAMRULYCEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of the oxadiazole family and is known for its unique properties that make it an excellent candidate for use in scientific research.

Mechanism of Action

The mechanism of action of Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of bacteria, fungi, and cancer cells.
Biochemical and Physiological Effects:
Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate is its broad-spectrum antibacterial and antifungal activity, which makes it an excellent candidate for use in the development of new antibiotics and antifungal agents. Additionally, this compound has been found to have potential as an anticancer agent, which could lead to the development of new cancer treatments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
List of

Future Directions

1. Investigate the mechanism of action of Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate in more detail.
2. Explore the potential of this compound as a lead compound for the development of new antibiotics and antifungal agents.
3. Investigate the potential of this compound as an anticancer agent in animal models.
4. Investigate the potential of this compound as a treatment for other diseases, such as malaria and tuberculosis.
5. Develop new methods for synthesizing Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate that improve its solubility and yield.
6. Investigate the pharmacokinetics and toxicity of this compound in animal models.
7. Develop new formulations of this compound that improve its stability and bioavailability.
8. Investigate the potential of this compound as a diagnostic tool for detecting bacterial and fungal infections.
9. Investigate the potential of this compound as a tool for studying the role of certain enzymes in bacterial and fungal growth.
10. Investigate the potential of this compound as a tool for studying the mechanisms of cancer cell growth and proliferation.

Synthesis Methods

The synthesis of Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate involves several steps, starting with the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This is followed by the reaction of 2-furoyl chloride with hydrazine hydrate to form 2-furoyl hydrazine. The next step involves the reaction of 2-furoyl hydrazine with 4-methylaniline to form 4-methylanilino-2-furanyl hydrazine. Finally, the compound is synthesized by reacting 4-methylanilino-2-furanyl hydrazine with ethyl chloroacetate and 2-mercapto-5-(2-furyl)-1,3,4-oxadiazole.

Scientific Research Applications

Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant antibacterial and antifungal properties, making it an excellent candidate for use in the development of new antibiotics and antifungal agents. Additionally, this compound has been shown to have potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 2-(N-[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-methylanilino)acetate

InChI

InChI=1S/C19H19N3O5S/c1-3-25-17(24)11-22(14-8-6-13(2)7-9-14)16(23)12-28-19-21-20-18(27-19)15-5-4-10-26-15/h4-10H,3,11-12H2,1-2H3

InChI Key

KTQZAMRULYCEOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C1=CC=C(C=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CO3

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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